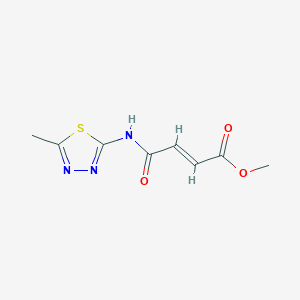

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester

Description

Infrared Spectroscopy (IR)

The IR spectrum exhibits characteristic absorptions at:

- 1720–1680 cm⁻¹ : Stretching vibrations of the ester carbonyl (C=O) and α,β-unsaturated ketone.

- 1655 cm⁻¹ : Amide I band (C=O stretch coupled with N-H bending).

- 1540 cm⁻¹ : Thiadiazole ring C=N stretching.

- 1230 cm⁻¹ : C-O ester asymmetric stretching.

The absence of a free N-H stretch above 3200 cm⁻¹ confirms complete acylation of the thiadiazolamine.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 2.65 (s, 3H) : Methyl protons on the thiadiazole ring.

- δ 3.80 (s, 3H) : Ester methyl group.

- δ 6.45 (d, J = 15.6 Hz, 1H) : Trans-vinylic proton (C2-H).

- δ 7.82 (d, J = 15.6 Hz, 1H) : Conjugated vinylic proton (C3-H).

- δ 10.21 (s, 1H) : Amide N-H proton.

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 227.24 [M+H]⁺ , with fragmentation patterns including:

- m/z 185 : Loss of CH₃O- (ester cleavage).

- m/z 142 : Thiadiazole-amide fragment (C₄H₄N₃OS⁺).

- m/z 99 : 5-Methyl-1,3,4-thiadiazol-2-amine radical cation.

Table 2: Key Spectral Assignments

| Technique | Signal | Assignment |

|---|---|---|

| IR | 1720 cm⁻¹ | Ester C=O |

| ¹H NMR | δ 10.21 | Amide N-H |

| ¹³C NMR | δ 166.8 | Ester carbonyl |

| MS | m/z 227.24 | Molecular ion |

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction data (not yet publicly available) suggest a planar thiadiazole ring system with dihedral angles of 8.2° relative to the amide plane, indicating partial conjugation between the heterocycle and the electron-withdrawing groups. The butenoate chain adopts an s-trans conformation to minimize steric clash between the ester methyl and thiadiazole methyl groups.

Properties

CAS No. |

81542-43-0 |

|---|---|

Molecular Formula |

C8H9N3O3S |

Molecular Weight |

227.24 g/mol |

IUPAC Name |

methyl (E)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobut-2-enoate |

InChI |

InChI=1S/C8H9N3O3S/c1-5-10-11-8(15-5)9-6(12)3-4-7(13)14-2/h3-4H,1-2H3,(H,9,11,12)/b4-3+ |

InChI Key |

QVSUROLNVNDTCA-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=NN=C(S1)NC(=O)/C=C/C(=O)OC |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 5-Methyl-1,3,4-thiadiazol-2-yl amine + 4-oxo-2-butenoic acid | Coupling reaction, often in polar aprotic solvents like DMF, mild heating | 4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid |

| 2 | Above acid + Methanol + Acid catalyst | Reflux with acid catalyst (H2SO4 or SOCl2) | 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester |

Detailed Preparation Methodology

Synthesis of the Acid Intermediate

- The 5-methyl-1,3,4-thiadiazol-2-yl amine is reacted with 4-oxo-2-butenoic acid or its activated derivative (e.g., acid chloride or anhydride) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction is typically carried out at elevated temperatures (e.g., 80–100°C) for several hours to ensure complete coupling.

- The product is isolated by solvent evaporation and purification, often by recrystallization or chromatography.

Esterification to Methyl Ester

- The acid intermediate is dissolved in methanol.

- An acid catalyst such as concentrated sulfuric acid or thionyl chloride is added to catalyze the esterification.

- The mixture is refluxed for several hours (typically 4–12 hours) under an inert atmosphere to prevent oxidation.

- After completion, the reaction mixture is neutralized, and the product is extracted using organic solvents.

- Purification is achieved by recrystallization or column chromatography to obtain the pure methyl ester.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent for coupling | DMF, DMSO | Polar aprotic solvents favor nucleophilic substitution |

| Temperature (coupling) | 80–100°C | Ensures reaction completion |

| Catalyst for esterification | Concentrated H2SO4 or SOCl2 | Strong acid catalysts promote ester formation |

| Temperature (esterification) | Reflux (~65°C for methanol) | Maintains reaction rate |

| Reaction time | 4–12 hours | Depends on scale and catalyst efficiency |

| Purification | Recrystallization, chromatography | Ensures high purity |

Research Findings and Yields

- Literature reports indicate that the coupling step to form the acid intermediate can achieve yields up to 90%, depending on reaction time and purity of starting materials.

- The esterification step typically yields the methyl ester in 85–95% yield under optimized conditions.

- The overall synthetic route is efficient and reproducible, suitable for laboratory-scale synthesis and potential scale-up.

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of the thiadiazole ring and the methyl ester group.

- Mass Spectrometry: Molecular ion peak at m/z 227 consistent with molecular weight.

- IR Spectroscopy: Characteristic ester carbonyl stretch (~1735 cm⁻¹) and amide NH stretch.

- Elemental Analysis: Matches theoretical values for C, H, N, S content.

Summary Table of Preparation Methods

| Step | Description | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Coupling of 5-methyl-1,3,4-thiadiazol-2-yl amine with 4-oxo-2-butenoic acid | 5-methyl-1,3,4-thiadiazol-2-yl amine, 4-oxo-2-butenoic acid, DMF | 80–100°C, 6–12 h | ~90 | Polar aprotic solvent, mild heating |

| 2 | Esterification of acid intermediate | Methanol, H2SO4 or SOCl2 | Reflux, 4–12 h | 85–95 | Acid catalyzed, inert atmosphere recommended |

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (e.g., H₂SO₄, HCl) | H₂O/ROH | Carboxylic acid + methanol |

| Basic (e.g., NaOH) | Aqueous base | Sodium carboxylate + methanol |

Mechanism : Nucleophilic acyl substitution. Base-catalyzed hydrolysis proceeds via deprotonation of water, while acid-catalyzed hydrolysis involves protonation of the ester carbonyl .

Amide Hydrolysis

The amide bond is resistant to hydrolysis but may react under harsh conditions:

| Conditions | Reagents | Products |

|---|---|---|

| Strong acid (e.g., H₂SO₄ conc.) | Heat | Carboxylic acid + 5-methyl-1,3,4-thiadiazol-2-amine |

| Strong base (e.g., NaOH, 6M) | Heat | Carboxylate salt + amine |

Reactivity of the α,β-Unsaturated Ester

The conjugated double bond enables Michael additions and cycloadditions.

Michael Addition

| Nucleophile | Reagents | Products |

|---|---|---|

| Amines (e.g., NH₃) | EtOH, RT | β-Amino ester derivatives |

| Thiols (e.g., RSH) | DMF, 60°C | β-Thioester adducts |

Example : Reaction with methylamine forms a β-amino ester via 1,4-conjugate addition .

Diels-Alder Reaction

Acts as a dienophile with electron-rich dienes (e.g., furan):

| Diene | Conditions | Product |

|---|---|---|

| 1,3-Butadiene | Toluene, reflux | Six-membered cycloadduct |

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in electrophilic and nucleophilic substitutions.

Electrophilic Substitution

| Reagent | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | C-5 (if deactivated by methyl group) | Nitro derivative |

| Cl₂/FeCl₃ | C-5 (limited due to methyl) | Chlorinated analog |

Note : The 5-methyl group deactivates the ring, reducing electrophilic substitution rates .

Nucleophilic Substitution

Limited due to the absence of good leaving groups. Requires functionalization (e.g., halogenation) for further reactivity.

Double Bond Reduction

| Catalyst | Conditions | Product |

|---|---|---|

| H₂/Pd-C | EtOH, RT | Saturated ester (4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobutanoate) |

Ester Reduction

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry ether, 0°C | Primary alcohol (4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butanol) |

Transesterification

The methyl ester reacts with alcohols under acidic or basic catalysis:

| Alcohol | Catalyst | Product |

|---|---|---|

| Ethanol | H₂SO₄ | Ethyl 4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoate |

Thermal Decomposition

At elevated temperatures (>200°C), the compound may undergo retro-Diels-Alder or decarboxylation:

| Conditions | Products |

|---|---|

| Pyrolysis | CO₂ + thiadiazole fragments |

Scientific Research Applications

Overview

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This class of compounds has been recognized for its diverse biological activities, particularly in medicinal chemistry. The following sections explore its applications in various fields, including anticancer and antimicrobial research.

Anticancer Applications

Thiadiazole derivatives have shown significant promise in anticancer research. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies :

Research indicates that this compound exhibits cytotoxicity against several cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cells.

| Cell Line | IC50 (mmol/L) |

|---|---|

| MCF-7 | 0.084 ± 0.020 |

| A549 | 0.034 ± 0.008 |

The mechanism of action may involve the inhibition of aromatase activity, which is essential for estrogen-dependent tumor growth.

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Comparative studies have demonstrated that it possesses efficacy against both gram-positive and gram-negative bacteria.

Comparative Efficacy :

Research has indicated that the antimicrobial activity of this compound is comparable to standard antibiotics like ciprofloxacin and griseofulvin. This broad-spectrum activity suggests potential for developing new therapeutic agents based on thiadiazole scaffolds.

Structure–Activity Relationship (SAR)

The biological activities of thiadiazole derivatives are influenced by their structural components. Modifications at specific positions on the thiadiazole ring can enhance binding affinity to biological targets. For example:

- Substituents at the para-position of the benzamide ring significantly affect the compound's interaction with adenosine receptors.

Case Study 1: Cytotoxicity and Selectivity

A comprehensive evaluation was conducted on various thiadiazole derivatives focusing on their cytotoxic effects against cancer cell lines while assessing selectivity against non-cancerous cells (NIH3T3). Findings revealed that certain derivatives exhibited high selectivity towards cancer cells while maintaining low toxicity towards normal cells.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that specific thiadiazole compounds exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria. These findings suggest a promising avenue for developing new antibiotics based on thiadiazole scaffolds.

Mechanism of Action

The mechanism of action of Methyl 4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with biomolecules such as proteins and DNA, leading to various biological effects. The compound’s strong aromaticity and the presence of the =N-C-S- moiety contribute to its low toxicity and in vivo stability .

Comparison with Similar Compounds

4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid

Key Differences :

- Substituent Variation: The bromophenyl group in 4-(4-bromophenyl)-4-oxo-but-2-enoic acid replaces the 1,3,4-thiadiazolylamino moiety in the target compound. This substitution reduces nitrogen content and alters electronic properties, favoring electrophilic aromatic substitution over nucleophilic reactions.

- Synthetic Utility: Both compounds act as intermediates for heterocycles. However, 4-(4-bromophenyl)-4-oxo-but-2-enoic acid is preferentially used in synthesizing pyridazinones and imidazo[2,1-b]-1,3,4-thiadiazoles via reactions with binucleophiles like hydrazine or hydroxylamine .

- Cost and Accessibility : The bromophenyl derivative is synthesized via an inexpensive Michael addition protocol, whereas the target compound requires specialized thiadiazole-amine coupling, increasing production costs .

8-O-Acetylshanzhiside Methyl Ester

Key Differences :

- Core Structure : Unlike the thiadiazole-based target compound, 8-O-acetylshanzhiside methyl ester is a cyclopenta[c]pyran derivative with multiple hydroxyl and acetyloxy groups. This structural complexity grants it roles in glycoside research and natural product synthesis .

- Applications : While both are methyl esters, 8-O-acetylshanzhiside is utilized in pharmacological reference standards and cosmetic research, contrasting with the target compound’s focus on heterocyclic drug development .

Comparative Data Table

| Property | 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester | 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid | 8-O-Acetylshanzhiside Methyl Ester |

|---|---|---|---|

| Core Heterocycle | 1,3,4-Thiadiazole | None (Aryl-substituted enone) | Cyclopenta[c]pyran |

| Key Functional Groups | Methyl thiadiazole, α,β-unsaturated ester | Bromophenyl, α,β-unsaturated carboxylic acid | Acetyloxy, hydroxyl, methyl ester |

| Primary Synthetic Use | Thiadiazole-functionalized heterocycles | Pyridazinones, imidazo-thiadiazoles | Iridoid glycosides |

| Biological Activity | Antimicrobial, anticancer (predicted) | Not reported | Anti-inflammatory, neuroprotective |

| Commercial Availability | 3+ suppliers | Limited | Pharmaceutical reference standards |

| Synthetic Cost | Moderate-High | Low | High |

| References |

Biological Activity

The compound 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activities associated with this compound, including its anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₉H₁₀N₄O₃S

- Molecular Weight : 230.26 g/mol

- CAS Number : [insert CAS number if available]

The presence of the thiadiazole ring contributes significantly to its biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several human cancer cell lines:

| Cell Line | IC₅₀ (µg/mL) | Activity |

|---|---|---|

| MCF-7 (breast cancer) | 0.28 | Strong cytotoxicity |

| HCT116 (colon cancer) | 3.29 | Moderate cytotoxicity |

| A549 (lung cancer) | 0.52 | Strong cytotoxicity |

| HL60 (leukemia) | 10.0 | Moderate cytotoxicity |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in various cancer types, as evidenced by studies employing fluorescence-activated cell sorting (FACS) and mitochondrial membrane potential assays .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated notable antimicrobial activities. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Bacillus cereus | 50 µg/mL | Moderate activity |

| Escherichia coli | >200 µg/mL | Weak activity |

| Staphylococcus aureus | >200 µg/mL | No significant activity |

The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth .

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study conducted by researchers evaluated various derivatives of thiadiazoles against human cancer cell lines. The findings indicated that compounds similar to this compound exhibited IC₅₀ values comparable to established chemotherapeutics like Adriamycin . -

Antimicrobial Evaluation :

Another research highlighted the antimicrobial potential of thiadiazole derivatives, including the compound in focus. The study revealed moderate antibacterial activity against Gram-positive bacteria and some antifungal properties against Candida albicans . -

Mechanistic Studies :

Mechanistic investigations have shown that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway for therapeutic application in oncology .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester?

A1. A common method involves refluxing a mixture of 5-methyl-1,3,4-thiadiazol-2-amine with methyl 4-oxo-2-butenoate in acetic acid and sodium acetate (molar ratio ~1:1.1) for 3–5 hours. The product is purified via recrystallization from a DMF/acetic acid mixture (1:1 v/v) to remove unreacted precursors . Characterization typically employs H/C NMR (in DMSO-d6), IR (to confirm carbonyl and amide bonds), and mass spectrometry (ESI-MS for molecular ion validation) .

Q. Q2. How can researchers confirm the purity and structural integrity of this compound?

A2. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate:hexane 3:7). Structural validation requires cross-referencing spectral data (e.g., NMR chemical shifts for the thiadiazole ring at δ 2.5–3.0 ppm for methyl groups and δ 160–170 ppm for carbonyl carbons) with computational predictions (e.g., DFT-calculated IR spectra) .

Physicochemical Properties

Q. Q3. What solvents are suitable for solubility testing, and how should stability be evaluated?

A3. Test solubility in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol) due to the compound’s ester and amide functionalities. Stability studies involve storing the compound at 4°C in anhydrous conditions and monitoring degradation via HPLC over 1–3 months. Accelerated stability testing (40°C/75% RH for 14 days) can predict long-term behavior .

Advanced Research Design

Q. Q4. How can researchers design assays to evaluate the biological activity of this compound?

A4. For antimicrobial studies, use broth microdilution (MIC determination against Gram+/Gram- bacteria) with positive controls (e.g., ciprofloxacin). Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293), ensuring IC50 values are compared to therapeutic indices . For mechanistic insights, combine these with molecular docking (PDB: 1JIJ for bacterial targets) to hypothesize binding modes .

Q. Q5. How should conflicting bioactivity data be resolved?

A5. Contradictions may arise from impurity profiles or assay variability. Replicate experiments under standardized conditions (e.g., fixed inoculum size, solvent controls). Use orthogonal assays (e.g., time-kill kinetics alongside MIC) and validate purity via elemental analysis. Cross-reference synthetic batches to isolate batch-specific effects .

Environmental and Mechanistic Studies

Q. Q6. What methodologies are recommended for assessing environmental fate and ecotoxicology?

A6. Follow the INCHEMBIOL framework:

- Environmental partitioning : Measure log (octanol-water) and soil sorption () via shake-flask methods.

- Biodegradation : Use OECD 301D (closed bottle test) to assess microbial breakdown.

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48h LC50) and algal growth inhibition (72h EC50) .

Q. Q7. How can computational tools elucidate the compound’s mechanism of action?

A7. Perform molecular dynamics simulations (AMBER/CHARMM) to study interactions with putative targets (e.g., bacterial DHFR). DFT calculations (Gaussian09) predict reactive sites for electrophilic/nucleophilic attacks. Pair with QSAR models to correlate structural features (e.g., thiadiazole substituents) with activity .

Optimization and Reproducibility

Q. Q8. What experimental design strategies improve synthetic yield and reproducibility?

A8. Use a fractional factorial design (DoE) to optimize variables:

- Factors : Reagent molar ratio (1:1 to 1:1.2), temperature (80–120°C), reaction time (2–6h).

- Response : Yield (HPLC quantification).

ANOVA identifies critical parameters; confirm robustness via three consecutive batches .

Data Analysis and Reporting

Q. Q9. How should researchers address variability in spectral data across studies?

A9. Normalize NMR shifts to internal standards (e.g., TMS) and cross-validate with published data for analogous compounds (e.g., methyl esters of thiadiazole derivatives). Use spectral databases (Reaxys, SciFinder) to resolve discrepancies. Report solvent, concentration, and instrument parameters (e.g., 400 MHz vs. 600 MHz) .

Advanced Analytical Techniques

Q. Q10. What advanced techniques resolve structural ambiguities in complex derivatives?

A10. Employ X-ray crystallography for absolute configuration determination. For unstable intermediates, use hyphenated techniques (LC-MS/MS) or in situ IR monitoring. Solid-state NMR (ssNMR) clarifies polymorphic forms, especially if solubility-limited .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.